1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-
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Overview
Description
1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- is a complex organic compound with a molecular formula of C11H15NO6S. This compound is characterized by the presence of a sulfonic acid group, a hydroxy group, and a phenylmethoxycarbonyl-protected amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- typically involves multiple steps. One common synthetic route includes the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group, followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the hydroxy and amino groups can form covalent bonds with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and development.
Comparison with Similar Compounds
1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- can be compared with similar compounds such as:
3-Hydroxy-1-propanesulfonic acid: Lacks the phenylmethoxycarbonyl-protected amino group.
1-Butanesulfonic acid, 4-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-: Has a longer carbon chain.
1-Propanesulfonic acid, 3-[hexyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]-2-hydroxy-: Contains a different substituent on the amino group.
The uniqueness of 1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
739364-45-5 |
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Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H15NO6S/c13-10(8-19(15,16)17)6-12-11(14)18-7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,12,14)(H,15,16,17) |
InChI Key |
GNBODFTYLUSVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
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